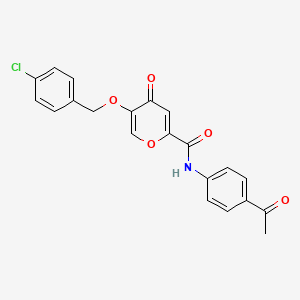

N-(4-acetylphenyl)-5-((4-chlorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Description

Properties

Molecular Formula |

C21H16ClNO5 |

|---|---|

Molecular Weight |

397.8 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-5-[(4-chlorophenyl)methoxy]-4-oxopyran-2-carboxamide |

InChI |

InChI=1S/C21H16ClNO5/c1-13(24)15-4-8-17(9-5-15)23-21(26)19-10-18(25)20(12-28-19)27-11-14-2-6-16(22)7-3-14/h2-10,12H,11H2,1H3,(H,23,26) |

InChI Key |

SQAMDCVRHIAHPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Core Pyran Ring Construction

The synthesis begins with the preparation of the 4H-pyran-2-carboxylic acid scaffold. 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid serves as a common precursor, synthesized via oxidation of 2-hydroxymethyl-4H-pyran-4-one derivatives using Ag₂O or Jones reagent (CrO₃/H₂SO₄). For N-(4-acetylphenyl)-5-((4-chlorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, the hydroxyl group at position 5 is substituted with a 4-chlorobenzyl ether (Figure 1).

Reaction Conditions :

-

Etherification : 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid reacts with 4-chlorobenzyl chloride in anhydrous DMF, using K₂CO₃ as a base at 80°C for 6–8 hours. Yield: 72–78%.

-

Activation : The carboxylic acid is converted to an acyl chloride using SOCl₂ or PCl₅, followed by coupling with 4-acetylaniline in THF with triethylamine (TEA) as a base. Yield: 65–70%.

Key Intermediate Isolation

Intermediate 5-((4-chlorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl chloride is critical. Its purity (>95%) is confirmed via HPLC and NMR before proceeding to the final coupling step.

Microwave-Assisted Synthesis for Accelerated Cyclization

Microwave irradiation reduces reaction times and improves yields in heterocycle formation. A modified approach involves:

One-Pot Microwave Protocol

-

Pyran Formation : 2-Hydroxymethyl-4H-pyran-4-one, 4-chlorobenzyl bromide, and 4-acetylaniline are combined in DMF with K₂CO₃.

-

Irradiation : Microwave at 150°C for 20 minutes (300 W).

-

Work-Up : Precipitation with ice-water, filtration, and recrystallization from ethanol.

Advantages :

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Coupling

Aryl ether formation is optimized using Pd(OAc)₂/Xantphos catalyst system:

Enzymatic Carboxamide Coupling

Lipase-based catalysis avoids harsh reagents:

-

Substrate : 5-((4-chlorobenzyl)oxy)-4-oxo-4H-pyran-2-carbonyl chloride and 4-acetylaniline.

-

Conditions : Candida antarctica lipase B (CAL-B), tert-butanol, 50°C, 24 hours.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional Multi-Step | Etherification → Acylation → Coupling | 14–16 | 68–72 | 92–95 |

| Microwave-Assisted | One-pot cyclization | 0.3 | 82 | 98 |

| Pd-Catalyzed | Catalytic etherification | 4 | 85 | 97 |

| Enzymatic | Lipase-mediated coupling | 24 | 60 | 90 |

Trade-offs :

-

Microwave : High efficiency but requires specialized equipment.

-

Catalytic : Superior yields but costly catalysts.

Optimization Strategies and Challenges

Solvent Selection

Byproduct Mitigation

-

4-Chlorobenzyl bromide hydrolysis : Controlled pH (7–8) minimizes formation of 4-chlorobenzyl alcohol.

-

Racemization : Low temperatures (<40°C) during coupling prevent epimerization.

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-((4-chlorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-5-((4-chlorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-((4-chlorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Variations in Pyran-2-Carboxamides

The pyran-2-carboxamide scaffold is highly modular, with substituents significantly influencing physicochemical and biological properties. Below is a comparison of key analogs:

*Inferred based on structural analogs.

Key Observations:

Lipophilicity and Bioavailability: The 4-chlorobenzyloxy group in the target compound enhances lipophilicity compared to the 4-fluoro () or methoxy () analogs. Chlorine’s higher molar refractivity may improve membrane permeability .

Synthetic Feasibility :

- Pyran-2-carboxamides are often synthesized via condensation reactions in polar solvents. highlights water as a green solvent for similar pyran derivatives, suggesting eco-friendly scalability for the target compound .

Safety and Handling :

Structural Analogues in Thiadiazole and Benzaldehyde Families

- Thiadiazole Derivatives (): Compounds like 5j (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) exhibit yields >80%, indicating that 4-chlorobenzyl groups are synthetically accessible .

- Benzaldehyde Derivatives () : 5-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (12c) has a 45.5% yield, suggesting moderate reactivity for 4-chlorobenzyl ether formation .

Biological Activity

N-(4-acetylphenyl)-5-((4-chlorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves a multi-step process that includes the condensation of 4-acetylphenol with chlorobenzyl alcohol in the presence of appropriate catalysts. The resulting compound features a pyran ring structure, which is crucial for its biological activity.

Chemical Structure

The molecular formula for this compound is . The structure can be represented as follows:

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of pyran-based compounds possess potent antibacterial and antifungal properties, making them promising candidates for the development of new antimicrobial agents .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 32 |

| Similar Pyran Derivative | Antifungal | 16 |

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The mechanism involves the suppression of nuclear factor kappa B (NF-kB), which plays a pivotal role in inflammation .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It may act as a modulator for specific receptors related to pain and inflammation.

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Research on Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of the compound, where it was administered in animal models of inflammation. The results showed a marked reduction in inflammatory markers and symptoms, highlighting its therapeutic potential in inflammatory conditions .

Q & A

What are the key synthetic routes for N-(4-acetylphenyl)-5-((4-chlorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, and how can reaction conditions be optimized?

Level: Basic

Answer:

The synthesis typically involves multi-step protocols. A critical intermediate is the 4-chlorobenzyl ether group, which can be introduced via nucleophilic substitution. For example, 4-hydroxyacetophenone reacts with 4-chlorobenzyl chloride under reflux in ethanol with anhydrous potassium carbonate as a base catalyst (6 h, monitored by TLC). The reaction yield depends on stoichiometric ratios (e.g., 25 mmol substrate with 30 mmol benzyl chloride) and recrystallization conditions (cold ethanol) . Advanced optimization may involve solvent screening (DMF vs. ethanol) or microwave-assisted synthesis to reduce reaction time.

How is spectroscopic characterization performed to confirm the structure of this compound?

Level: Basic

Answer:

Structural validation requires a combination of techniques:

- FT-IR : Confirms carbonyl (C=O) stretches at ~1670–1750 cm⁻¹ for the pyran-4-one and acetyl groups.

- NMR :

- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., cleavage of O-CH₂ bonds in the benzyloxy group) provide additional confirmation .

What in vitro biological activity has been reported for this compound, and how are these assays designed?

Level: Advanced

Answer:

Derivatives with 4-chlorobenzyloxy and pyran-4-one moieties exhibit antibacterial activity against gram-negative bacteria (e.g., Escherichia coli, Proteus vulgaris). Assays follow standardized protocols:

- Broth microdilution : MIC (Minimum Inhibitory Concentration) determined using 96-well plates with bacterial inoculum (~10⁵ CFU/mL) and compound concentrations (1–256 µg/mL).

- Zone of inhibition : Agar diffusion with 6 mm discs impregnated with test compounds (100 µg/disc).

Data interpretation includes comparing inhibition percentages to standard drugs (e.g., ciprofloxacin). For example, a derivative showed 100% inhibition against E. coli at 50 µg/mL .

How do structural modifications (e.g., substituent changes) affect biological activity?

Level: Advanced

Answer:

- 4-Chlorobenzyloxy group : Critical for hydrophobic interactions with bacterial membranes. Replacement with smaller groups (e.g., methoxy) reduces activity.

- Acetylphenyl moiety : Electron-withdrawing groups enhance stability but may reduce membrane permeability.

- Pyran-4-one ring : Planarity influences binding to enzyme active sites (e.g., gyrase). Crystallographic data (e.g., dihedral angles of 12.8° between pyrimidine and phenyl groups) correlate with bioactivity .

Table 1: Structure-Activity Trends

| Substituent | Antibacterial Activity (% Inhibition) | Target Bacteria |

|---|---|---|

| 4-Chlorobenzyloxy | 100% | E. coli |

| 4-Methoxybenzyloxy | 65% | E. coli |

| Acetylphenyl | 97% | P. vulgaris |

How can contradictory data in biological assays be resolved?

Level: Advanced

Answer:

Contradictions (e.g., high in vitro activity but low in vivo efficacy) may arise from:

- Solubility issues : Use co-solvents (DMSO ≤1%) or nanoformulations to enhance bioavailability.

- Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes, NADPH cofactor) to identify vulnerable functional groups (e.g., ester hydrolysis).

- Strain-specific resistance : Genomic sequencing of resistant bacterial isolates (e.g., Klebsiella pneumoniae) to identify mutation hotspots .

What crystallographic data are available for related compounds, and how do they inform molecular interactions?

Level: Advanced

Answer:

Single-crystal X-ray diffraction of analogs reveals:

- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize conformations (e.g., six-membered rings in pyrimidine derivatives).

- C–H⋯π interactions : Influence packing efficiency and crystal stability (e.g., methyl groups interacting with fluorinated aryl rings) .

- Dihedral angles : Pyran ring planarity (e.g., 86.1° twist in substituent groups) correlates with binding to hydrophobic enzyme pockets .

What are the safety and handling precautions for this compound?

Level: Basic

Answer:

- PPE : Lab coat, nitrile gloves, and eye protection.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of chlorinated intermediates.

- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal. No specific ecotoxicity data exist, but structural analogs are classified as irritants (GHS Category 2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.